

# Naquotinib Demonstrates Potent Anti-Tumor Activity in Osimertinib-Resistant Lung Cancer Models

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## Compound of Interest

Compound Name: *Naquotinib*

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[City, State] – November 10, 2025 – Preclinical data reveal that **naquotinib**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant efficacy in non-small cell lung cancer (NSCLC) models that have developed resistance to osimertinib. The findings, primarily from a pivotal study by Tanaka et al., suggest that **naquotinib**'s unique inhibitory profile, which includes targeting AXL kinase, may offer a promising therapeutic strategy for patients who have relapsed on current standard-of-care EGFR inhibitors.

Osimertinib is a cornerstone in the treatment of EGFR-mutated NSCLC, including cases with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably emerges, driven by mechanisms such as the EGFR C797S mutation or the activation of bypass signaling pathways like MET and AXL. **Naquotinib** has been shown to be a mutant-selective, irreversible EGFR inhibitor that demonstrates potent activity against both EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2]

## Comparative Efficacy of Naquotinib in NSCLC Cell Lines

In vitro studies demonstrate **naquotinib**'s potent inhibitory effects on the proliferation of various NSCLC cell lines, including those resistant to other EGFR TKIs. The half-maximal inhibitory

concentration (IC50) values from cell viability assays underscore its efficacy, particularly in cells harboring the T790M mutation.

Cell Line	EGFR Mutation Status	Naquotinib IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	Erlotinib IC50 (nmol/L)
NCI-H1975	L858R/T790M	26	Not Reported	>10,000
HCC827	del ex19	7.3	Not Reported	8
PC-9	del ex19	6.9	Not Reported	6
II-18	L858R	43	Not Reported	10
A431	WT	600	Not Reported	120
NCI-H292	WT	260	Not Reported	4,200
NCI-H1666	WT	230	Not Reported	1,200
PC-9AXL	del ex19, AXL-overexpressing	Not Reported	Resistant	Resistant

Data sourced from Tanaka et al.[\[1\]](#)

## In Vivo Tumor Growth Inhibition

**Naquotinib** has demonstrated robust anti-tumor activity in murine xenograft models of NSCLC. Notably, it induced tumor regression in models with EGFR-activating mutations, with and without the T790M resistance mutation. Furthermore, **naquotinib** showed significant tumor growth inhibition in a patient-derived xenograft (PDX) model (LU1868) with L858R/T790M mutations, where erlotinib was ineffective.[\[1\]](#)

Xenograft Model	EGFR Mutation Status	Treatment Group (Dose)	Tumor Growth Inhibition
HCC827	del ex19	Naquotinib (10, 30, 100 mg/kg)	Significant inhibition
NCI-H1975	L858R/T790M	Naquotinib (10, 30, 100 mg/kg)	Significant inhibition
A431	WT	Naquotinib (10, 30, 100 mg/kg)	No significant inhibition at 10 and 30 mg/kg; inhibition at 100 mg/kg
LU1868 (PDX)	L858R/T790M	Naquotinib (10, 30, 100 mg/kg)	Significant inhibition
LU1868 (PDX)	L858R/T790M	Erlotinib (50 mg/kg)	No inhibition

Data sourced from Tanaka et al.[\[1\]](#)

A key differentiator for **naquotinib** is its ability to inhibit AXL phosphorylation, a known bypass pathway contributing to EGFR TKI resistance.[\[1\]](#)[\[2\]](#) In contrast, both erlotinib and osimertinib do not inhibit AXL kinase activity.[\[1\]](#) This was demonstrated in a PC-9 cell line engineered to overexpress AXL (PC-9AXL), where **naquotinib** showed complete tumor growth inhibition, while cells were resistant to erlotinib and osimertinib.[\[1\]](#)

## Experimental Protocols

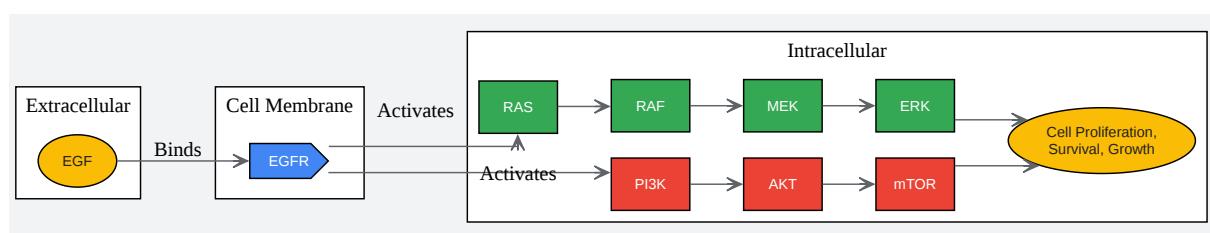
### In Vitro Cell Proliferation Assay (CellTiter-Glo®)

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NSCLC cells were seeded in 96-well plates and treated with varying concentrations of **naquotinib**, osimertinib, or erlotinib. After a 72-hour incubation period, the CellTiter-Glo® reagent was added to each well. This reagent induces cell lysis and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells. The luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.

## In Vivo Murine Xenograft Models

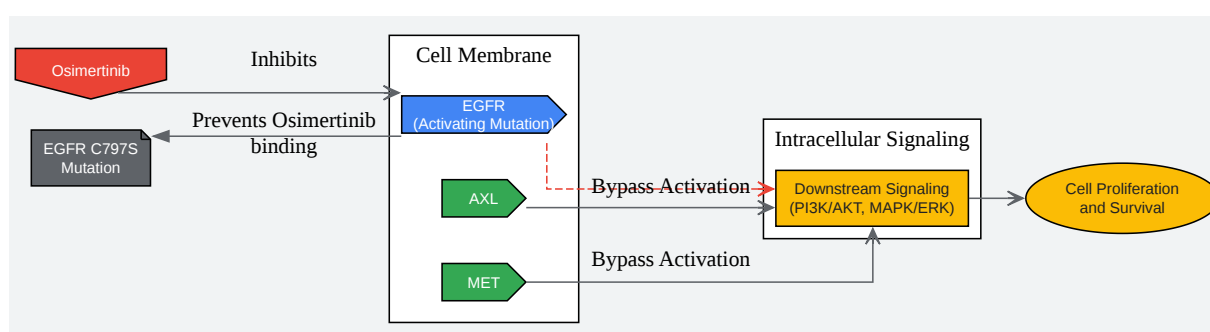
Female BALB/c nude mice were subcutaneously inoculated with NSCLC cells (e.g., NCI-H1975, HCC827) or implanted with tumor fragments from the LU1868 PDX model. When tumors reached a specified volume, mice were randomized into treatment and control groups. **Naquotinib** and comparator drugs were administered orally, typically once daily. Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition was calculated at the end of the study. All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

## Signaling Pathways and Mechanisms of Action



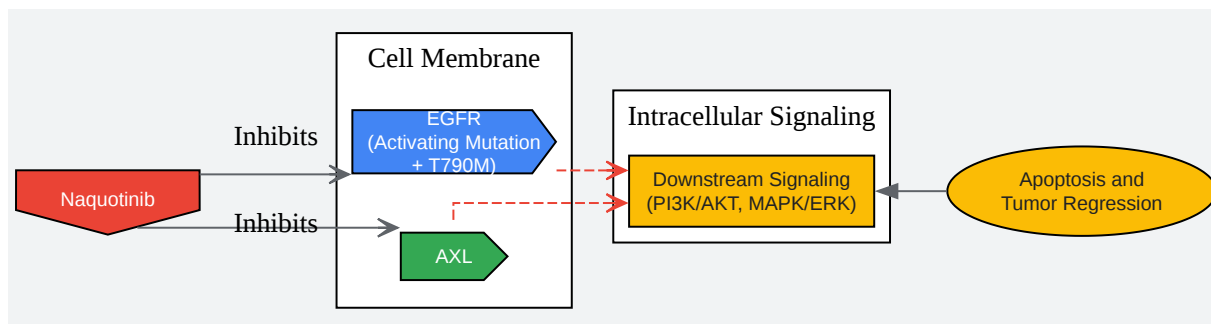
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Canonical EGFR Signaling Pathway.



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### Mechanisms of Acquired Resistance to Osimertinib.



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### Naquotinib's Dual Inhibition Mechanism.

## Conclusion

**Naquotinib** demonstrates significant potential as a therapeutic agent for osimertinib-resistant NSCLC. Its ability to potently inhibit EGFR with activating and T790M mutations, coupled with its unique activity against the AXL bypass pathway, addresses key mechanisms of acquired resistance. The preclinical data presented provide a strong rationale for the continued clinical development of **naquotinib** in this patient population with a high unmet medical need.

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## References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [[worldwide.promega.com](http://worldwide.promega.com)]
- 2. [promega.com](http://promega.com) [[promega.com](http://promega.com)]

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